[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
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Overview
Description
[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines a pyridine ring with an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Acetamidophenyl Intermediate
Starting Material: 4-Aminophenol.
Reaction: Acetylation using acetic anhydride to form 4-acetamidophenol.
Conditions: Reflux in acetic anhydride.
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Carbamoylation
Intermediate: 4-Acetamidophenol.
Reaction: Reaction with phosgene or a suitable carbamoyl chloride to form the carbamoyl derivative.
Conditions: Anhydrous conditions, typically in the presence of a base like triethylamine.
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Coupling with 6-Chloropyridine-3-carboxylate
Intermediate: The carbamoyl derivative.
Reaction: Coupling with 6-chloropyridine-3-carboxylic acid or its ester.
Conditions: Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automation: For precise control of reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives, potentially altering the functional groups on the phenyl or pyridine rings.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the compound, possibly affecting the carbamoyl or acetamido groups.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varying conditions such as acidic, basic, or neutral environments.
Products: Substituted derivatives on the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DMAP.
Bases: Triethylamine, pyridine.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Binding: May interact with proteins, affecting their function.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism by which [(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate exerts its effects is likely related to its ability to interact with biological macromolecules. This interaction could involve:
Binding to Enzymes: Inhibiting their activity by occupying the active site.
Interacting with Receptors: Modulating signal transduction pathways.
Altering Protein Function: Through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
[(4-Acetamidophenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[(4-Acetamidophenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: Fluorine substitution instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of chlorine may confer unique electronic properties, affecting the compound’s reactivity and interaction with biological targets.
Steric Effects: The size and position of the chlorine atom can influence the compound’s binding affinity and specificity.
This detailed overview provides a comprehensive understanding of [(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(21)19-12-3-5-13(6-4-12)20-15(22)9-24-16(23)11-2-7-14(17)18-8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJAUDFGFRSIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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